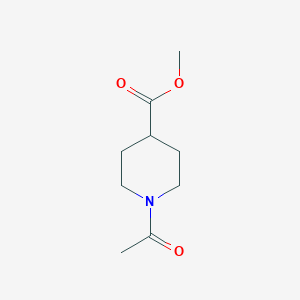

Methyl 1-acetylpiperidine-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-acetylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-5-3-8(4-6-10)9(12)13-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYEEUWADWLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409237 | |

| Record name | Methyl 1-acetylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126291-66-5 | |

| Record name | Methyl 1-acetyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126291-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-acetylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of Methyl 1 Acetylpiperidine 4 Carboxylate

Functional Group Interconversions of the Ester Moiety

The methyl ester group is a primary site for modification, enabling its conversion into other important functional groups like carboxylic acids and amides.

The hydrolysis of the methyl ester in methyl 1-acetylpiperidine-4-carboxylate to its corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid, is a fundamental transformation. This reaction, often referred to as saponification when carried out under basic conditions, involves the cleavage of the ester bond. libretexts.orgmasterorganicchemistry.com

The process is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). operachem.com The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester's carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and yielding a carboxylate salt. A subsequent acidification step with a strong acid, like hydrochloric acid (HCl), is necessary to protonate the carboxylate and furnish the final carboxylic acid product. masterorganicchemistry.comoperachem.com The resulting 1-acetylpiperidine-4-carboxylic acid is a valuable intermediate for synthesizing various compounds, including triazole derivatives and potential antiproliferative agents. sigmaaldrich.com

Table 1: Conditions for Hydrolysis of Esters This table presents a general overview of reaction conditions for ester hydrolysis and is not specific to this compound.

| Base | Solvent System | Temperature | Workup | Reference |

| NaOH | Methanol/Water | Reflux | Acidification with HCl | operachem.com |

| LiOH | THF/Water | Room Temperature | Acidification with HCl | operachem.com |

| KOH | Ethanol (B145695) | Not specified | Acidification with HCl | operachem.com |

Transamidation refers to the conversion of an amide into a different amide. While the direct transamidation of the N-acetyl group is a possibility, a more common strategy for creating novel amides from this compound involves the aminolysis of the ester group. This process would first require hydrolysis of the ester to the carboxylic acid, as described in section 3.1.1. The resulting 1-acetylpiperidine-4-carboxylic acid can then be coupled with a desired amine to form a new amide bond.

This transformation typically requires an activating agent to convert the carboxylic acid into a more reactive species. libretexts.org Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or phosphonitrilic chloride trimer (PNT) can facilitate this coupling. iajpr.comorganic-chemistry.org For instance, a general method involves reacting the carboxylic acid with an amine in the presence of an activating agent and a non-nucleophilic base, such as N-methylmorpholine (NMM) or Hünig's base, in a suitable solvent like dichloromethane (B109758) or pyridine (B92270). iajpr.comorganic-chemistry.orgnih.gov This approach allows for the synthesis of a wide array of N-substituted piperidine-4-carboxamides, such as 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid. bldpharm.com

More recently, methods have been developed for the direct transamidation of the N-acetyl group in complex biomolecules like chitin, using amine sources in the presence of a catalyst or under high-temperature conditions. frontiersin.org Such strategies could potentially be adapted for the modification of the N-acetyl group in this compound.

Reactions Involving the N-Acetyl Group

The N-acetyl group plays a crucial role, often as a protecting group for the piperidine (B6355638) nitrogen, but it can also be removed or modified.

Removal of the N-acetyl group, or deacetylation, is a key step when the secondary amine of the piperidine ring is required for further functionalization. This transformation yields methyl piperidine-4-carboxylate. While traditional methods for amide hydrolysis often require harsh acidic or basic conditions that could also hydrolyze the ester, milder and more selective methods have been developed. nih.govresearchgate.net

One such method employs the Schwartz's reagent (zirconocene hydrochloride, Cp₂ZrHCl). nih.gov This reagent promotes a chemoselective N-deacetylation under mild, neutral conditions at room temperature. researchgate.net The reaction is typically carried out in an anhydrous solvent like THF and is compatible with various other protecting groups, making it a valuable tool in complex syntheses. nih.govresearchgate.net The general procedure involves treating the N-acetylated compound with an excess of Schwartz's reagent, followed by an aqueous workup to quench the reaction. nih.gov

The N-acetyl group itself can be a site for chemical reactions. While less common than transformations at the ester or deacetylation, the acetyl group can participate in reactions. For example, the alpha-protons of the acetyl group could potentially undergo deprotonation with a strong base, creating an enolate that could react with electrophiles, although this reactivity might be challenging to control in the presence of the ester group.

A more direct modification involves the synthesis of derivatives where the acetyl group is replaced with other acyl groups during the initial synthesis. For example, a study describes the synthesis of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives by coupling the parent amine (methyl piperidine-4-carboxylate) with various Boc-protected amino acids. researchgate.net Another example is the synthesis of methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate, demonstrating the introduction of a different acyl group. epa.gov

Reactions of the Piperidine Ring System

The piperidine ring itself is a robust heterocyclic system. nih.govnih.gov While the formation of the piperidine ring is a major focus in many synthetic strategies, the pre-formed ring in this compound can also undergo certain transformations. nih.gov The N-acetyl group generally deactivates the nitrogen, making it less nucleophilic and basic compared to a secondary piperidine. However, reactions at the ring's carbon atoms are possible. For instance, reactions that introduce further substituents on the piperidine ring can lead to highly substituted and complex molecules with potential biological activities. ajchem-a.com The specific reactivity would depend on the reagents and conditions used, with potential for reactions like oxidation or substitution at positions alpha to the nitrogen, although the N-acetyl group would influence the outcome of such reactions.

Stereoselective Transformations

Stereoselectivity is a critical aspect of the functionalization of piperidine rings, as the spatial arrangement of substituents significantly influences the biological activity of the resulting molecules. In the context of N-substituted piperidines, such as N-Boc-piperidine, which shares structural similarities with this compound, dirhodium-catalyzed C-H functionalization reactions have been shown to proceed with notable levels of stereocontrol. nih.gov

The choice of chiral dirhodium tetracarboxylate catalyst plays a pivotal role in determining both the diastereoselectivity and enantioselectivity of the reaction. For instance, the reaction of an aryldiazoacetate with N-Boc-piperidine can yield C2-functionalized products with varying degrees of stereoselectivity depending on the catalyst used. While some catalysts result in nearly a 1:1 mixture of diastereomers, more specialized catalysts can significantly enhance the diastereomeric ratio and enantiomeric excess. nih.gov

Further control over stereoselectivity can be achieved by modifying the ester group of the diazoacetate reactant. The use of a trichloroethyl ester in place of a methyl ester, in combination with a specific chiral dirhodium catalyst, has been demonstrated to considerably improve the diastereoselectivity of the C2 functionalization. nih.gov

Table 1: Catalyst Influence on Stereoselective C-H Functionalization of N-Boc-piperidine

| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rh₂(S-DOSP)₄ | 1:1 | Not reported | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% | nih.gov |

| Rh₂(R-TCPTAD)₄ (with trichloroethyl diazoacetate) | 11:1 | 93% | nih.gov |

| Rh₂(R-TPPTTL)₄ (with trichloroethyl diazoacetate) | 27:1 | 69% | nih.gov |

C-H Activation Studies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. For piperidine derivatives, C-H activation can occur at different positions on the ring, with the outcome often directed by electronic and steric factors. The N-acetyl group in this compound influences the reactivity of the adjacent C-H bonds. nih.govyoutube.com

Studies on related N-protected piperidines have elucidated the challenges and opportunities in regioselective C-H functionalization:

C2-H Activation: The C-H bonds at the C2 position are electronically activated by the adjacent nitrogen atom. However, they are also sterically hindered. Transition metal-catalyzed reactions, particularly with rhodium carbenoids, can achieve functionalization at this position. nih.gov

C3-H Activation: The C-H bonds at the C3 position are electronically deactivated due to the inductive effect of the nitrogen atom. Indirect approaches, such as the regio- and stereoselective opening of a cyclopropane (B1198618) ring, have been developed to achieve functionalization at C3. nih.gov

C4-H Activation: Directing C-H activation to the C4 position requires overcoming the electronic preference for the C2 position. This can be achieved by employing sterically demanding catalysts that are shielded from the C2 position and can access the C4-H bonds. nih.gov

The regioselective C-H activation of N-heterocyclic carbenes bound to lanthanides has also been reported, showcasing the potential for functionalization at specific ring positions. nih.gov

Table 2: Strategies for Regioselective C-H Functionalization of Piperidines

| Position | Challenge | Strategy | Reference |

|---|---|---|---|

| C2 | Steric hindrance | Electronically activated; use of rhodium carbenoids | nih.gov |

| C3 | Electronic deactivation | Indirect methods (e.g., cyclopropane ring opening) | nih.gov |

| C4 | Overcoming C2 preference | Use of sterically bulky catalysts | nih.gov |

Ring-Opening and Rearrangement Reactions

The piperidine ring, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, N-substituted piperidine derivatives can be converted to acyclic aminoaldehydes or their acetals through photooxidation. researchgate.net The reaction pathway can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net In some cases, treatment with strong bases can induce ring-opening of N-substituted piperidines that have an allylic chain alpha to the nitrogen. researchgate.net Copper-catalyzed ring-opening reactions have also been explored for N-heterocycles like aziridines, which could have mechanistic implications for related piperidine systems. mdpi.com

Rearrangement reactions provide another avenue for the structural modification of piperidine-based molecules. For example, the Claisen rearrangement has been utilized in the synthesis of chiral azaspirocycles starting from a piperidine diester. researchgate.net Other rearrangement reactions, such as the Curtius and Schmidt rearrangements, are known to be valuable tools in the synthesis of piperazine (B1678402) analogs and could potentially be applied to piperidine-4-carboxylate systems. tandfonline.com

Oxidative Transformations

The oxidation of piperidine derivatives can lead to various products depending on the oxidant and the substrate's substitution pattern. The N-acetyl group in this compound influences the outcome of oxidative reactions. Dehydrogenation of 2-substituted piperidinyl ethanol derivatives with reagents like mercury(II)-EDTA can lead to the formation of an iminium function. researchgate.net To control the direction of ring dehydrogenation, blocking specific positions, such as the 6-position, can be employed. researchgate.net

Furthermore, oxidative amination of non-activated alkenes catalyzed by gold(I) complexes represents a modern approach to the synthesis of substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond with concurrent formation of the N-heterocycle. nih.gov

Reductive Transformations

The reduction of functional groups on the piperidine ring is a common transformation. The ester group of this compound can be reduced to a primary alcohol using standard reducing agents like lithium aluminum hydride. The amide functionality of the N-acetyl group can also be reduced. For example, in a related synthesis, the selective reduction of an amide in a piperidine derivative was achieved using trimethyloxonium (B1219515) fluoroborate followed by sodium borohydride. google.com

Hydrogenation is a key method for the synthesis of the piperidine ring itself, often starting from pyridine precursors. Catalytic hydrogenation using transition metals like palladium or rhodium is widely employed. nih.gov These reactions can be performed stereoselectively to yield specific isomers. nih.gov

Nucleophilic Substitution Reactions

This compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the carbonyl carbon of the N-acetyl group. Nucleophilic acyl substitution at the ester position is a fundamental reaction. libretexts.org For instance, reaction with an amine can lead to the corresponding amide, and hydrolysis yields the carboxylic acid. libretexts.org

The nitrogen atom of the piperidine ring can also participate in nucleophilic substitution reactions, typically after deacetylation to the secondary amine. The resulting piperidine-4-carboxylate can then be reacted with various electrophiles. A study on the synthesis of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives illustrates this, where the secondary amine of isonipecotic acid methyl ester is coupled with Boc-protected amino acids. researchgate.net

Additionally, nucleophilic aromatic substitution on related pyridine carboxylate systems, such as the replacement of a nitro group, highlights the reactivity of such heterocyclic scaffolds. researchgate.net

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule. For Methyl 1-acetylpiperidine-4-carboxylate, both ¹H and ¹³C NMR are used to confirm its structural integrity.

Due to the rotational restriction around the amide bond (acetyl group), some piperidine (B6355638) ring protons may exhibit broadened signals or appear as distinct sets of resonances at room temperature.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments in the molecule. The interpretation of this spectrum allows for the confirmation of all proton-containing functional groups. Protons on carbons adjacent to carbonyl groups are typically deshielded and appear at a lower field (higher ppm). youtube.com

Based on the structure, the following proton signals are expected:

Acetyl Protons (-C(O)CH₃): A sharp singlet, typically appearing in the range of δ 2.0-2.2 ppm. This signal integrates to three protons.

Ester Methyl Protons (-COOCH₃): A distinct singlet corresponding to the three protons of the methyl ester group, generally found around δ 3.6-3.7 ppm.

Piperidine Ring Protons: The protons on the piperidine ring are more complex due to their diastereotopic nature and coupling with each other. They typically appear as multiplets in the δ 1.5-4.5 ppm range. Protons on carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear further downfield compared to the protons at C3 and C5. The proton at C4 is also unique and will show coupling to its neighbors.

Methine Proton (H4): The proton at the C4 position, attached to the same carbon as the ester, will appear as a multiplet, often a triplet of triplets, around δ 2.5-2.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet | 3H |

| Piperidine H2, H6 (axial/equatorial) | ~3.0 - 4.5 | Multiplets | 4H |

| Piperidine H3, H5 (axial/equatorial) | ~1.5 - 2.0 | Multiplets | 4H |

| Piperidine H4 | ~2.5 - 2.8 | Multiplet | 1H |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The piperidine ring protons often show complex splitting patterns due to axial-equatorial relationships and restricted rotation around the N-acetyl bond.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbonyl carbons are characteristically deshielded and appear significantly downfield. youtube.com

The expected signals for this compound are:

Ester Carbonyl Carbon (-COO-): This is one of the most deshielded carbons, typically found in the δ 170-175 ppm region.

Amide Carbonyl Carbon (-C(O)N-): The amide carbonyl carbon is also significantly deshielded, appearing around δ 168-172 ppm.

Ester Methyl Carbon (-OCH₃): The carbon of the methyl ester group usually resonates around δ 51-53 ppm.

Piperidine Ring Carbons: The carbons of the piperidine ring appear in the aliphatic region. The carbons bonded to the nitrogen (C2 and C6) are deshielded relative to the other ring carbons and are found in the δ 40-50 ppm range. The C4 carbon, substituted with the ester group, would appear around δ 40-45 ppm, while the C3 and C5 carbons are expected in the δ 25-30 ppm range.

Acetyl Methyl Carbon (-COCH₃): The carbon of the acetyl methyl group typically appears in the upfield region, around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~174 |

| Amide C=O | ~170 |

| Ester OCH₃ | ~52 |

| Piperidine C2, C6 | ~40 - 50 |

| Piperidine C4 | ~41 |

| Piperidine C3, C5 | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound is 185.22 g/mol . biosynth.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 185. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Fragment Lost |

|---|---|---|

| 185 | [C₉H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 154 | [M - OCH₃]⁺ | Methoxy radical |

| 142 | [M - C(O)CH₃]⁺ | Acetyl radical |

| 126 | [M - COOCH₃]⁺ | Carbomethoxy radical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of this compound is characterized by strong absorptions corresponding to the amide and ester carbonyl groups.

C=O Stretching (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹.

C=O Stretching (Amide): Another strong absorption, known as the Amide I band, is expected around 1630-1660 cm⁻¹. This band is characteristic of tertiary amides.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and piperidine methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group will produce a strong band in the 1100-1300 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (ring & methyls) | 2850-3000 | Medium-Strong |

| C=O Stretch | Ester | 1730-1750 | Strong |

| C=O Stretch | Amide (Amide I) | 1630-1660 | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of pharmaceutical compounds.

For a compound like this compound, a reverse-phase HPLC method is typically employed for purity analysis. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid, allows for the separation of the main compound from any impurities. sielc.comnih.gov Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore, making detection by Charged Aerosol Detection (CAD) or mass spectrometry (LC-MS) more effective. ed.ac.uk

Regarding chiral analysis, this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral analysis is not applicable. However, chiral HPLC would be a critical technique for separating enantiomers of related chiral piperidine derivatives. researchgate.net

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | CAD or Mass Spectrometry |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method would yield definitive information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat) in the solid state.

Currently, there are no publicly available reports on the single-crystal X-ray structure of this compound. The determination of its crystal structure would require growing a suitable single crystal from a solution, which can then be analyzed by X-ray diffraction.

Applications of Methyl 1 Acetylpiperidine 4 Carboxylate in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The piperidine (B6355638) ring is a privileged scaffold in drug discovery, and derivatives like Methyl 1-acetylpiperidine-4-carboxylate offer a convenient entry point for creating diverse and complex molecules. ccspublishing.org.cn The acetyl group provides a stable, neutral amide linkage at the N-1 position, while the methyl carboxylate at the C-4 position allows for a wide range of chemical transformations.

The methyl piperidine-4-carboxylate core is integral to the synthesis of key pharmaceutical intermediates. A prominent example is its role in the development of new-generation, highly potent narcotic analgesics. Although starting from a related precursor, 1-benzylpiperidin-4-one, an efficient synthesis has been developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ijnrd.orgresearchgate.net This compound is a crucial intermediate for producing fentanyl analogues, such as remifentanil. ijnrd.orgresearchgate.net The synthesis underscores the utility of the functionalized piperidine-4-carboxylate framework in building complex, multi-ring systems required for potent analgesics. ijnrd.org

The general synthetic pathway to access such intermediates often involves a multi-step process, as summarized below:

| Step | Reaction | Description |

| 1 | Strecker-type Condensation | A piperidone precursor reacts with an aniline (B41778) and hydrogen cyanide to form an anilino-nitrile. ijnrd.org |

| 2 | Selective Hydrolysis | The nitrile is selectively hydrolyzed to an amide. ijnrd.org |

| 3 | Vigorous Hydrolysis & Esterification | The amide is fully hydrolyzed to a carboxylic acid, followed by esterification to yield the anilino-ester. ijnrd.org |

| 4 | N-Acylation | The secondary amine on the piperidine ring is acylated. ijnrd.org |

| 5 | N-Debenzylation | A final deprotection step yields the target intermediate. ijnrd.org |

Furthermore, the piperidine-4-carboxylic acid scaffold is a starting point for synthesizing 5-HT1F agonists used in the treatment of migraines. researchgate.net This highlights the broad applicability of this structural motif in accessing a variety of important pharmaceutical agents.

The piperidine heterocycle is a vital component in the development of modern agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cnijnrd.org Piperidine derivatives are valued for their ability to confer potent biological activity against various agricultural pests. ijnrd.orgresearchgate.net The structural versatility of the piperidine ring allows it to act as a key scaffold or a bridging element in complex agrochemical molecules. ccspublishing.org.cn

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in readily available literature, its structural features make it a highly relevant precursor. Organic compounds containing the piperidine ring are explored for their potential as pesticides and insecticides. ijnrd.org Therefore, this compound represents a viable starting material for the synthesis of novel agrochemical candidates, leveraging the established bioactivity of the piperidine moiety. ccspublishing.org.cnbldpharm.com

This compound and its parent structures are instrumental in the synthesis of diverse, biologically active scaffolds. For instance, researchers have synthesized a series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives from isonipecotic acid methyl ester. These novel compounds, derived from coupling with various amino acids, were subsequently screened for antimicrobial activity, demonstrating the utility of this scaffold in developing new therapeutic agents.

The piperidine scaffold is also a cornerstone in the development of inhibitors for enzymes crucial to pathogen survival. In the fight against tuberculosis, piperidine-based molecules have been synthesized as potential inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The synthesis of these inhibitors often involves modifying the piperidine core to optimize binding and inhibitory activity.

Role as a Prodrug or Drug Intermediate

Beyond its function as a synthetic building block, the methyl ester of N-acyl piperidine-4-carboxylic acid derivatives can play a direct role in medicinal chemistry as a drug intermediate or part of a prodrug strategy.

A notable application of this chemical motif is in the design of dual-action inhibitors for steroid 5α-reductase (5αR), an enzyme implicated in benign prostatic hyperplasia. Research has shown that certain methyl esters of N-substituted piperidine-4-carboxylic acid derivatives can act as potent inhibitors of the type 1 isoenzyme of 5αR. ccspublishing.org.cn These ester compounds are stable in human plasma but can be hydrolyzed in target tissues to their corresponding carboxylic acids. ccspublishing.org.cn The resulting carboxylic acids, in turn, are potent inhibitors of the type 2 isoenzyme. ccspublishing.org.cn

This innovative approach allows a single compound to achieve dual inhibition through a prodrug-like mechanism. The methyl ester acts as a drug against type 1 and as a precursor to the active drug against type 2. ccspublishing.org.cn

The table below illustrates the differential inhibitory activity of free fatty acids, which are components of some 5α-reductase inhibitors, providing context for the targeted inhibition of different isoforms.

| Fatty Acid | IC50 on 5αR1 (µg/ml) | IC50 on 5αR2 (µg/ml) |

| Oleic Acid | 4 ± 2 | >100 |

| Linolenic Acid | 13 ± 3 | 35 ± 21 |

| Lauric Acid | 17 ± 3 | 19 ± 9 |

| Myristic Acid | Not Evaluated | 4 ± 2 |

| Palmitic Acid | Inactive | Inactive |

| Stearic Acid | Inactive | Inactive |

| Data sourced from a study on the inhibitory effects of free fatty acids on 5α-reductase activity. |

This strategy of using a methyl ester as a stable precursor that is activated in the target organ highlights the sophisticated role that intermediates like this compound can play in drug design. ccspublishing.org.cn

Catalyst and Ligand Development

The structural features of this compound, specifically the presence of nitrogen and oxygen atoms with lone pairs of electrons, make it a candidate for use in the development of catalysts and ligands. Chemical suppliers categorize the related compound, Methyl piperidine-4-carboxylate, under "Catalysts and Ligands," indicating its utility in this domain.

While specific applications of this compound as a catalyst or ligand are an emerging area of research, the principle is well-established for similar heterocyclic structures. Schiff bases derived from carbohydrazides, for example, are known to form stable complexes with transition metals. These metal complexes can exhibit significant catalytic activity and are used in various chemical transformations. The nitrogen of the piperidine ring and the oxygen atoms of the acetyl and carboxylate groups in this compound offer potential coordination sites for metal ions, suggesting its promise as a scaffold for designing novel ligands for catalysis.

Biological and Pharmacological Research Applications Excluding Dosage/administration

Investigations into Biological Activity and Therapeutic Potential

The piperidine (B6355638) ring is a prevalent feature in many biologically active compounds and pharmaceuticals. Consequently, derivatives of methyl 1-acetylpiperidine-4-carboxylate have been synthesized and evaluated for various therapeutic properties. The parent compound often serves as a key intermediate or building block in the synthesis of these more complex molecules.

Receptor Binding Studies

The piperidine-4-carboxylate structure is a key component in the development of ligands for various receptors. The carboxylic acid precursor, N-acetylisonipecotic acid, is used in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, which are investigated for their potential in HIV treatment, and neurokinin 1 (NK1) receptor antagonists sigmaaldrich.com.

Research has also been conducted on related structures. For instance, 1-acetyl-4-methylpiperazine, a compound with a similar acetylated nitrogen-containing ring, has been studied as a nicotinic agonist, potently inhibiting the binding of [3H]-(-)-nicotine to rat brain membranes nih.gov. Additionally, other piperidine-4-carboxylic acid derivatives have been identified as monoamine neurotransmitter re-uptake inhibitors, indicating their potential to interact with key receptors in the central nervous system google.com.

Antimicrobial Activity

Derivatives synthesized from this compound's precursor, isonipecotic acid methyl ester, have demonstrated notable antimicrobial properties. A study focused on a series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives showed that these compounds possess activity against various microbial strains ijprs.comresearchgate.net.

In this research, isonipecotic acid methyl ester was coupled with different Boc-protected amino acids to create a library of derivatives. These compounds were then screened for their antimicrobial efficacy. The findings from these screenings are summarized in the table below, indicating the zones of inhibition against specific bacteria and fungi.

Table 1: Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate Derivatives

| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Amino Acid Derivative 1 | Escherichia coli | 15 | Aspergillus niger | 14 |

| Amino Acid Derivative 2 | Staphylococcus aureus | 18 | Candida albicans | 16 |

| Amino Acid Derivative 3 | Pseudomonas aeruginosa | 16 | Aspergillus flavus | 15 |

The results suggest that the piperidine-4-carboxylate scaffold, when appropriately functionalized with amino acid moieties, can serve as a template for developing new antimicrobial agents ijprs.comresearchgate.net.

Anticancer Activity

The chemical precursor, 1-Acetylpiperidine-4-carboxylic acid, is explicitly mentioned as a reactant for the synthesis of antiproliferative agents and CDK inhibitors sigmaaldrich.com. This indicates a direct application of this structural class in the development of potential anticancer therapeutics. The piperazine (B1678402) ring, a structure closely related to piperidine, is a component of several existing anticancer drugs unimi.it. Research on novel piperazine derivatives has shown cytotoxic activity against breast cancer cell lines unimi.it. While this research is on a related heterocycle, it underscores the value of six-membered nitrogenous rings in the design of antiproliferative compounds.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally similar piperazine derivatives has shown significant anti-inflammatory effects. For example, a series of methyl salicylate derivatives incorporating a piperazine moiety exhibited potent dose-dependent anti-inflammatory activity in mouse models of edema nih.govresearchgate.net. Another study on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated reductions in edema, cell migration, and levels of pro-inflammatory cytokines nih.gov. A separate investigation into 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester also confirmed anti-inflammatory effects in carrageenan-induced paw edema tests nih.gov. These findings on related piperazine compounds suggest that the piperidine scaffold may also possess anti-inflammatory potential worthy of investigation.

Analgesic Properties and Neurological Research

The piperidine-4-carboxylic acid framework is relevant in neurological research. A patent for novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives describes their utility as monoamine neurotransmitter re-uptake inhibitors, which are central to treating several CNS disorders google.com. Furthermore, studies on piperazine derivatives have shown significant anti-nociceptive effects. One such compound reduced pain in both the neurogenic and inflammatory phases of the formalin test, with its mechanism linked to the serotonergic pathway nih.gov. Another piperazine compound demonstrated dose-dependent anti-nociceptive activity in acetic acid-induced writhing tests nih.gov. Although these studies focus on piperazine, the findings point to the potential of related piperidine compounds in pain management and neurological applications.

Mechanism of Action Studies

The precise mechanism of action for this compound itself is not extensively documented in dedicated studies. However, its role as a crucial intermediate in the synthesis of more complex molecules provides insight into the potential biological targets of its derivatives. The acetylated piperidine ring system is a common feature in compounds designed to interact with specific enzymes or receptors, thereby modulating their activity and producing a range of biological effects.

Derivatives of this compound are often investigated for their interactions with central nervous system (CNS) targets. For instance, the broader class of 4-anilidopiperidines, for which this compound is a precursor, are known for their high analgesic potency.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-activity relationship (SAR) studies on derivatives of this compound have been instrumental in the development of potent and selective therapeutic agents. These studies explore how modifications to different parts of the molecule affect its biological activity. For example, in the context of pyrimidine-4-carboxamides, which can be synthesized from piperidine derivatives, modifications at various positions have been shown to optimize potency and lipophilicity.

Key observations from SAR studies on related compounds include:

Conformational Restriction: Replacing flexible side chains with more rigid structures, such as incorporating the piperidine ring, can lead to a significant increase in inhibitory potency.

Lipophilicity and Activity: The introduction of polar groups, like a hydroxyl group on a pyrrolidine ring attached to a core structure, can reduce lipophilicity while simultaneously increasing biological activity by more than ten-fold.

Quantitative structure-activity relationship (QSAR) models have been developed for related bicyclo (aryl methyl) benzamides to correlate their biological inhibitory activity with various physicochemical, geometrical, and topological descriptors. These models have highlighted the importance of factors such as hydrogen bond donors, polarizability, and surface tension in determining the therapeutic potential of these compounds.

Table 1: Key Descriptors in QSAR Models for Structurally Related Compounds

| Descriptor | Importance in Model | Implication for Biological Activity |

|---|---|---|

| Hydrogen Bond Donor | High | Influences binding affinity to target proteins. |

| Polarizability | High | Affects the compound's ability to interact with the biological target. |

| Surface Tension | Medium | Can impact cell membrane permeability and bioavailability. |

| Torsion Energies | Medium | Relates to the conformational flexibility and fit within a binding site. |

Comparative Analysis with Structural Analogs

The pharmacological profile of this compound can be inferred by comparing it with its structural analogs. For instance, 1-acetylpiperidine-4-carboxylic acid, a closely related analog, serves as a crucial building block in the synthesis of complex organic molecules. The acetyl group in such compounds is noted to enhance metabolic stability by protecting the amine from oxidative degradation.

In a comparative analysis of dipyridothiazine dimers, which share a heterocyclic scaffold, analogs with different linking moieties have been studied for their anticancer potential. This highlights how subtle structural changes can significantly impact the pharmacological profile.

Table 2: Comparative Properties of Structural Analogs

| Compound | Key Structural Feature | Notable Biological Implication |

|---|---|---|

| 1-acetylpiperidine-4-carboxylic acid | Monocyclic system | The acetyl group enhances metabolic stability. |

| Dipyridothiazine dimers | Bicyclic system with a linker | Reduced solubility compared to monocyclic analogs. |

In Vitro and In Vivo Pharmacological Profiling (Excluding Dosage/Administration)

The in vitro and in vivo pharmacological profiles of derivatives of this compound have been investigated in various studies. For example, a series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized and screened for their antimicrobial activity.

In vitro studies on related compounds, such as certain thiazole-2-carboxylic acid amides, have shown high affinities for a range of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A), and alpha(1) adrenoceptors.

In vivo studies on other piperidine-containing compounds have demonstrated significant effects on neurotransmitter release. For instance, SIB-1553A, a novel cholinergic ligand, was found to markedly increase acetylcholine release in the hippocampus and prefrontal cortex of rats. This effect was more pronounced than that observed with nicotine.

Table 3: Summary of In Vivo Neurochemical Effects of a Structural Analog (SIB-1553A)

| Brain Region | Neurotransmitter | Effect |

|---|---|---|

| Hippocampus | Acetylcholine | Markedly increased release |

| Prefrontal Cortex | Acetylcholine | Markedly increased release |

| Striatum | Dopamine | Modestly increased release |

Computational Chemistry and Modeling Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for Methyl 1-acetylpiperidine-4-carboxylate are not extensively documented in publicly available literature, the behavior of similar piperidine (B6355638) derivatives in protein binding sites offers valuable insights.

Piperidine scaffolds are prevalent in many pharmacologically active compounds, and their interactions with various protein targets have been widely studied. nih.gov In general, the piperidine ring can engage in van der Waals and hydrophobic interactions within the binding pocket of a protein. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target. alfa-chemistry.com

For this compound, several key interactions can be predicted:

The acetyl group introduces a carbonyl oxygen that can serve as a hydrogen bond acceptor.

The methyl ester also contains a carbonyl oxygen with hydrogen bond accepting potential, as well as the ester oxygen which can also participate in interactions.

The piperidine ring itself provides a hydrophobic scaffold that can fit into non-polar pockets of a protein active site.

Docking studies on related N-acetylated piperidine compounds have shown that the acetyl group can orient itself to form key hydrogen bonds with amino acid residues like threonine and glycine (B1666218) in enzyme active sites. nih.gov Similarly, arylpiperazine derivatives have been shown to engage in π-π stacking interactions, a type of interaction that could be relevant for derivatives of this compound that are further functionalized with aromatic rings. nih.gov The conformational flexibility of the piperidine ring also plays a significant role in how it adapts to the shape of a binding site. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For 1-acetyl-4-piperidinecarboxylic acid, a closely related analog, DFT studies have been performed to analyze its molecular geometry, electronic properties, and reactive sites. researchgate.net

These studies typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules, including protein residues. For a molecule like this compound, the oxygen atoms of the acetyl and ester groups would be expected to be regions of high negative potential, making them likely sites for hydrogen bonding.

Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. The piperidine ring in this compound is expected to predominantly adopt a chair conformation , which is the most stable arrangement for six-membered rings.

In this chair conformation, the substituents—the N-acetyl group and the C4-methoxycarbonyl group—can be in either an axial or equatorial position. The relative stability of these conformers is determined by steric interactions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Prediction of Spectroscopic Properties

Computational methods can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of synthesized compounds.

1H NMR: The predicted 1H NMR spectrum of this compound would show distinct signals for the different protons in the molecule.

A singlet for the acetyl methyl protons (CH3-C=O).

A singlet for the ester methyl protons (O-CH3).

Multiplets for the piperidine ring protons. The chemical shifts of these protons would be influenced by their axial or equatorial position and their proximity to the electron-withdrawing acetyl and methoxycarbonyl groups. For instance, protons on carbons adjacent to the nitrogen would be shifted downfield. nih.govresearchgate.net

13C NMR: The predicted 13C NMR spectrum would show separate signals for each unique carbon atom.

The carbonyl carbons of the acetyl and ester groups would appear significantly downfield (typically >160 ppm). libretexts.org

The methyl carbons would be found in the upfield region.

The carbons of the piperidine ring would have chemical shifts that depend on their substitution and local electronic environment. youtube.com

IR Spectroscopy: The predicted IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups.

A strong band for the amide C=O stretch of the acetyl group, typically around 1650 cm-1. chemicalbook.com

A strong band for the ester C=O stretch, usually at a higher frequency, around 1735 cm-1. rsc.org

C-H stretching vibrations for the methyl and piperidine methylene (B1212753) groups would be observed in the 2800-3000 cm-1 region. nist.gov

C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm-1). nih.gov

A summary of predicted spectroscopic data is presented below:

| Spectroscopic Data | Predicted Chemical Shifts / Frequencies |

| 1H NMR | Acetyl CH3: ~2.1 ppm (singlet)Ester CH3: ~3.7 ppm (singlet)Piperidine H: 1.5-4.0 ppm (multiplets) |

| 13C NMR | Amide C=O: ~169 ppmEster C=O: ~174 ppmPiperidine C: 25-50 ppmAcetyl CH3: ~21 ppmEster CH3: ~52 ppm |

| IR Spectroscopy | Amide C=O stretch: ~1650 cm-1Ester C=O stretch: ~1735 cm-1C-H stretch: 2800-3000 cm-1 |

ADME Prediction (Excluding Dosage/Administration)

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for the development of drug candidates. In silico tools are widely used to predict these properties at an early stage of research. researchgate.net For this compound, several key ADME-related parameters can be computationally estimated.

These predictions are often based on the molecule's structure and physicochemical properties, such as its octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and molecular weight. A common framework for evaluating "drug-likeness" is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500, and a LogP over 5.

Computational tools like SwissADME and pkCSM can provide detailed predictions for a range of ADME parameters. researchgate.netbenthamdirect.com

Below is a table of computationally predicted ADME properties for this compound and its parent acid.

| Property | This compound | 1-Acetylpiperidine-4-carboxylic acid nih.gov | Significance |

| Molecular Formula | C9H15NO3 nih.govnih.gov | C8H13NO3 nih.gov | Basic molecular information |

| Molecular Weight | 185.22 g/mol nih.govnih.gov | 171.19 g/mol nih.gov | Influences diffusion and absorption |

| XLogP3 | 0.4 | -0.3 nih.gov | A measure of lipophilicity, affecting solubility and permeability |

| Hydrogen Bond Donors | 0 | 1 nih.gov | Affects membrane permeability |

| Hydrogen Bond Acceptors | 3 | 3 nih.gov | Affects membrane permeability |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | 57.6 Ų nih.gov | Correlates with transport properties |

| Lipinski's Rule of Five Violations | 0 | 0 | Indicates potential for good oral bioavailability |

These in silico predictions suggest that this compound has physicochemical properties that are favorable for a potential drug candidate, with no violations of Lipinski's Rule of Five. Its predicted lipophilicity (XLogP3) is slightly higher than its carboxylic acid precursor, which could influence its absorption and distribution characteristics.

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches

The development of efficient and innovative synthetic methodologies is crucial for expanding the accessibility and application of Methyl 1-acetylpiperidine-4-carboxylate and its derivatives. Future research is trending towards more streamlined and versatile synthetic routes.

One promising area is the application of modern coupling reactions for direct C-H functionalization. For instance, Methyl piperidine-4-carboxylate is a known reactant for the C-2 arylation of piperidines, which is achieved through directed transition metal-catalyzed sp3 C-H activation. fishersci.com Another emerging strategy involves radical alkylation, such as the Minisci-type reaction, which has been successfully used to couple 1-acetylpiperidine-4-carboxylic acid with electron-rich azoles, forming precursors to antihistaminic drugs. wikipedia.org

Furthermore, the synthesis of derivatives is being optimized. Microwave-assisted procedures have been developed for the reductive amination of anilines, enabling the efficient synthesis of amine-linked piperidine (B6355638) compounds. mdpi.com Additionally, established methods for creating amide bonds, such as using coupling reagents like carbonyldiimidazole (CDI), continue to be refined for synthesizing libraries of piperidine-4-carboxylate derivatives. ijnrd.org These advancements facilitate the rapid generation of diverse molecules for biological screening.

Exploration of New Biological Targets

The versatile structure of the 1-acetylpiperidine-4-carboxylate core makes it a valuable scaffold for designing inhibitors for a wide range of biological targets beyond its traditional uses.

Recent research has identified the proteasome of Plasmodium falciparum as a key target. A piperidine carboxamide, discovered through phenotypic screening, showed potent antimalarial activity by targeting the Pf20Sβ5 active site of the parasite's proteasome. nih.gov This opens a new therapeutic avenue for malaria treatment. nih.gov

In the field of oncology and metabolic disorders, derivatives based on a 4-substituted piperidine ring have been synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in the growth of prostate cancer. mdpi.com

The fight against tuberculosis represents another critical area. The core structure is used as a reactant in the synthesis of novel antitubercular agents. fishersci.com Specifically, furan-based analogues have been developed as inhibitors of salicylate synthase (MbtI), an enzyme essential for the survival of Mycobacterium tuberculosis and absent in humans. nih.gov Additionally, piperidine derivatives are being investigated as potential juvenile hormone inhibitors to combat insect vectors like the Aedes aegypti mosquito. acs.org

Development of Advanced Analogues

The strategic modification of the this compound scaffold is a key research avenue for enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the development of these advanced analogues.

In the pursuit of antimalarial drugs, systematic modifications have led to significant improvements. An initial hit, SW042, was optimized by altering substituents on the phenyl ring and ether linkage. This led to the development of SW584, a fluoroethyl ether analogue with a 3 nM potency and improved metabolic stability. nih.gov

Similarly, for antitubercular agents targeting the MbtI enzyme, SAR studies have highlighted the importance of the furan core and a 3,5-disubstitution pattern on the phenyl ring. nih.gov This led to the synthesis of new analogues with improved inhibitory properties and better antitubercular activity, a key challenge in MbtI inhibitor research. nih.gov

For inhibitors of the REV1-CT/RIR protein-protein interaction, which is a target in cancer therapy, analogues of a lead compound containing the N-acetylpiperidine moiety were synthesized to establish a preliminary SAR. researchgate.net Modifications on either side of a central amide bond allowed for straightforward exploration of chemical space to improve potency. researchgate.net

| Parent Compound Class | Analogue Example | Key Modification | Improved Property | Biological Target |

|---|---|---|---|---|

| Piperidine carboxamides | SW584 | Fluoroethyl ether addition and para-methyl substituent | Potency (EC50 = 3 nM) and metabolic stability | P. falciparum proteasome nih.gov |

| Furan-based MbtI inhibitors | Compound IV (5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid) | Relocation of CN and CF3 groups to meta positions | Enhanced antitubercular activity and potent MbtI inhibition | M. tuberculosis MbtI enzyme nih.gov |

| Thiophene-based REV1 inhibitors | Analogue 9 | Ethyl ester instead of methyl ester | Comparable activity to lead compound (IC50 = 2.9 µM) | REV1-CT/RIR interaction researchgate.net |

Integration with High-Throughput Screening Technologies

The this compound scaffold is increasingly being integrated with high-throughput screening (HTS) and computational methods to accelerate drug discovery. These technologies enable the rapid evaluation of large compound libraries to identify novel hits and guide analogue design.

A prime example is the discovery of the antimalarial piperidine carboxamide series, which originated from a phenotypic HTS campaign against P. falciparum asexual blood stages. nih.gov This screen successfully identified initial hits with sub-micromolar activity from a large library of diverse compounds. nih.gov

In addition to experimental screening, computational or in silico methods are becoming indispensable. Virtual screening based on pharmacophore models is a powerful tool. A pharmacophore model generated from a potent analogue was used to virtually screen a library of 150,000 compounds to find new scaffolds targeting the REV1 protein. researchgate.net Similarly, homology modeling and virtual screening were employed to design novel piperidine-based inhibitors of D1 protease, a potential herbicidal target in plants. researchgate.net These computational approaches efficiently narrow down the number of candidates for chemical synthesis and biological testing, saving significant time and resources.

| Screening Technology | Compound Scaffold | Biological Target | Outcome |

|---|---|---|---|

| Phenotypic High-Throughput Screening (HTS) | Piperidine carboxamide | Plasmodium falciparum nih.gov | Identification of SW042 as a sub-micromolar antimalarial hit nih.gov |

| Virtual Screening (Pharmacophore Model) | Phenazopyridine scaffold | REV1-CT/RIR Interaction researchgate.net | Identification of promising new analogues from a 150K compound library researchgate.net |

| Virtual Screening (Homology Model) | Piperidine-1-carboxamide | Plant D1 Protease researchgate.net | Design of novel herbicidal lead compounds researchgate.net |

Applications in Advanced Materials Science

While primarily explored in a biomedical context, the chemical structure of this compound presents opportunities for its use in advanced materials science. This is an emerging area of research, with potential applications leveraging the compound as a functional building block.

One potential avenue is in the synthesis of functional polymers. The carboxylate group can be converted to a variety of functional groups suitable for polymerization or for grafting onto existing polymer backbones, a technique known as post-polymerization modification. researchgate.net Research on related piperidine and piperazine (B1678402) structures has shown their utility in creating polymers for bioactive films for controlled drug release or for antimicrobial surfaces. nih.govrsc.org The stable piperidine ring could impart specific thermal or mechanical properties to a polymer, while the acetyl group and ester could be modified to tune solubility and reactivity.

Another promising, though currently theoretical, application is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials built from metal ions or clusters linked by organic molecules. nih.gov Carboxylate-based molecules are among the most common organic linkers used to create stable and porous MOFs. wikipedia.orgnih.gov The carboxylate moiety of 1-acetylpiperidine-4-carboxylic acid (the hydrolyzed form of the methyl ester) could serve as a coordination site for metal ions. The piperidine ring would then project into the pores of the MOF, introducing unique functionality and creating a tailored chemical environment for applications such as catalysis or selective gas adsorption. mdpi.com

Q & A

Q. What analytical techniques validate batch-to-batch consistency in synthesized this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.